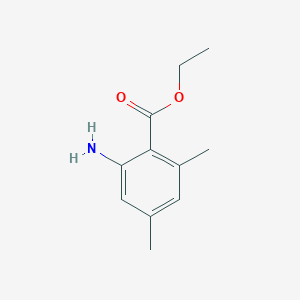
Ethyl 2-amino-4,6-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4,6-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It belongs to the class of benzoates, which are esters of benzoic acid. This compound is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to the benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,6-dimethylbenzoate typically involves the esterification of 2-amino-4,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-amino-4,6-dimethylbenzoic acid+ethanolacid catalystethyl 2-amino-4,6-dimethylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-amino-4,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 2-amino-4,6-dimethylbenzyl alcohol.
Substitution: Various acylated or sulfonylated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4,6-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4,6-dimethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-amino-4,6-dimethylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3,5-dimethylbenzoate: Similar structure but different substitution pattern on the benzene ring.
Ethyl 2-amino-4,6-dimethoxybenzoate: Contains methoxy groups instead of methyl groups, leading to different chemical properties.
Ethyl 2-amino-4,6-dichlorobenzoate: Contains chlorine atoms, which significantly alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 2-amino-4,6-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-8(3)5-7(2)6-9(10)12/h5-6H,4,12H2,1-3H3 |
Clave InChI |
QKNJMOYFZNCZFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















